5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine
Overview
Description
5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with chloromethyl, methoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine typically involves the chloromethylation of 3-methoxy-2,4-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives (e.g., azido, thiol, or amine derivatives).
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products such as methyl derivatives.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Methoxy-2,4-dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-2,4-dimethylpyridine: Lacks the methoxy group, which may affect its oxidation and reduction reactions.
3-Methoxy-5-methylpyridine: Lacks the dimethyl substitution, potentially altering its chemical properties and reactivity.
Uniqueness: 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity patterns. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-8(4-10)5-11-7(2)9(6)12-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPTRXTYCEQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CCl)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592001 | |
Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943315-20-6 | |
Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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